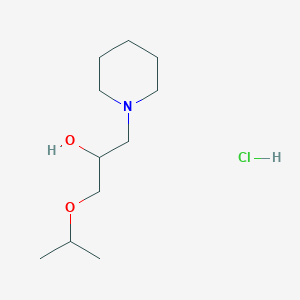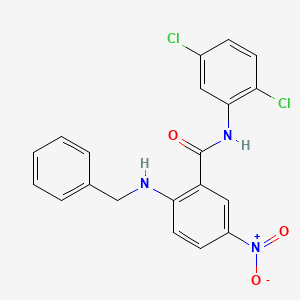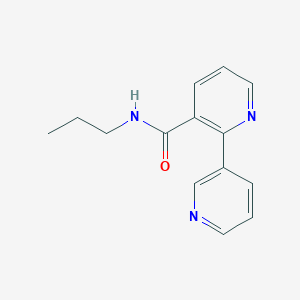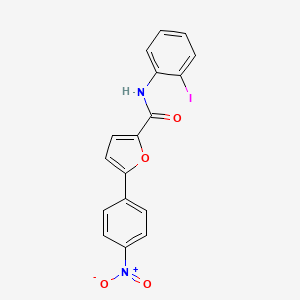
1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride
Descripción general
Descripción
1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride, also known as IPPH, is a chemical compound with potential applications in scientific research. This compound belongs to the class of psychoactive substances and has been studied for its effects on the central nervous system. In
Aplicaciones Científicas De Investigación
1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential applications in scientific research. It has been shown to have stimulant effects on the central nervous system, which makes it a candidate for research on cognitive function, attention, and memory. 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride has also been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mecanismo De Acción
The exact mechanism of action of 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects:
1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to have stimulant effects on the central nervous system, similar to other psychoactive substances such as methylphenidate and amphetamines. It has been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride has also been shown to increase heart rate and blood pressure, which can have potential implications for its use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride is its potential for abuse and addiction, which can make it difficult to control for in research studies.
Direcciones Futuras
There are several future directions for research on 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is its potential therapeutic applications in the treatment of ADHD and narcolepsy. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the role of dopamine and norepinephrine in various physiological and behavioral processes. Future research could also focus on developing new synthetic methods for 1-isopropoxy-3-(1-piperidinyl)-2-propanol hydrochloride that are more efficient and environmentally friendly.
Propiedades
IUPAC Name |
1-piperidin-1-yl-3-propan-2-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-10(2)14-9-11(13)8-12-6-4-3-5-7-12;/h10-11,13H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKRCJBPAWDQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1CCCCC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-3-propan-2-yloxypropan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4081926.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4081927.png)
![4-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4081928.png)
![8-(3-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4081936.png)
![ethyl 1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4081940.png)
![methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4081953.png)
![methyl 2-chloro-5-({[(4-ethyl-5-{2-methyl-1-[(4-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4081960.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B4081964.png)
![1-(4-bromophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4081968.png)

![2,4-dichloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4081980.png)


![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4082017.png)